3-Acetyl-4-hydroxy-quinoline-8-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-hydroxy-quinoline-8-carboxylic acid methyl ester is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-quinoline-8-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxyquinoline, which is then acetylated at the 3-position using acetic anhydride. The carboxylic acid group at the 8-position is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-4-hydroxy-quinoline-8-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group at the 3-position can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group at the 8-position can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
Oxidation: 3-Acetyl-4-oxo-quinoline-8-carboxylic acid methyl ester.
Reduction: 3-(1-Hydroxyethyl)-4-hydroxy-quinoline-8-carboxylic acid methyl ester.
Substitution: 3-Acetyl-4-hydroxy-quinoline-8-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-hydroxy-quinoline-8-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.
Wirkmechanismus
The mechanism by which 3-Acetyl-4-hydroxy-quinoline-8-carboxylic acid methyl ester exerts its effects is primarily through interaction with biological macromolecules. It can inhibit enzyme activity by binding to active sites or interfere with DNA replication by intercalating between base pairs. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinoline: Lacks the acetyl and ester groups, making it less versatile in chemical reactions.
3-Acetyl-4-hydroxyquinoline: Similar structure but without the ester group, limiting its solubility in organic solvents.
8-Hydroxyquinoline: Known for its metal-chelating properties but lacks the acetyl and ester functionalities.
Uniqueness
3-Acetyl-4-hydroxy-quinoline-8-carboxylic acid methyl ester stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both acetyl and ester groups allows for diverse chemical modifications, enhancing its utility in various applications .
Eigenschaften
Molekularformel |
C13H11NO4 |
---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
methyl 3-acetyl-4-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-7(15)10-6-14-11-8(12(10)16)4-3-5-9(11)13(17)18-2/h3-6H,1-2H3,(H,14,16) |
InChI-Schlüssel |
RWRPJAVBGVUFMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.